1-Benzoyl-N-cyano-2-pyrrolidinimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-N-cyano-2-pyrrolidinimine is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a benzoyl group, a cyano group, and a pyrrolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-N-cyano-2-pyrrolidinimine can be achieved through several methods:
-
Cyanoacetylation of Amines: : This method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction can be carried out under solvent-free conditions at room temperature or with heating. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
-
Fusion Method: : Another approach involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures. This method is known for its harsh conditions but can effectively produce cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
1-Benzoyl-N-cyano-2-pyrrolidinimine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with different reagents to form heterocyclic structures.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-N-cyano-2-pyrrolidinimine has several applications in scientific research:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds, which are of interest in both academic and industrial research.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-N-cyano-2-pyrrolidinimine is primarily related to its ability to interact with biological targets through its functional groups. The cyano group can form hydrogen bonds and participate in nucleophilic attacks, while the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The pyrrolidinone ring provides structural rigidity and can influence the compound’s binding affinity to various molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-N-cyano-2-pyrrolidinimine can be compared with other pyrrolidinone derivatives, such as:
N-Phenylpyrrolidin-2-one: This compound also contains a pyrrolidinone ring but lacks the cyano group, which can significantly alter its chemical reactivity and biological activity.
N-Phenyldihydro-1H-pyrrol-2-one: Similar to the previous compound, this derivative lacks the cyano group and has different pharmacological properties.
The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
159383-38-7 |
---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(1-benzoylpyrrolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C12H11N3O/c13-9-14-11-7-4-8-15(11)12(16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
RTDIEACDIPBELC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC#N)N(C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.